Shearinine D
Description
Natural Sources and Fungal Producers of Shearinine D
This compound is a secondary metabolite produced by several species of fungi, particularly within the genus Penicillium. Its discovery has been linked to fungi residing in diverse and specific ecological niches.
The primary producers of this compound are various species of the fungal genus Penicillium. It has been consistently isolated from Penicillium janthinellum and Penicillium simplicissimum. nih.govnih.gov Additionally, other endophytic Penicillium species have been identified as sources of this compound. researchgate.netacs.org The initial isolation of this compound, along with its analogs Shearinine E and F, was from a marine-derived strain of Penicillium janthinellum Biourge. nih.govacs.org Subsequent studies have also reported its presence in other Penicillium strains, highlighting the genus as a key producer of this class of compounds. nih.govd-nb.info
The discovery of this compound is often associated with fungi from unique environmental contexts. It has been isolated from marine-derived fungi, which are known to produce a rich diversity of bioactive natural products. nih.govbohrium.com Notably, endophytic fungi, which live symbiotically within the tissues of plants, are significant producers. For instance, an endophytic Penicillium sp. isolated from the mangrove plant Aegiceras corniculatum was found to produce this compound. researchgate.nettandfonline.comresearchgate.net This discovery from a mangrove endophyte underscores the importance of exploring unique ecosystems for novel chemical entities. tandfonline.comtandfonline.com Furthermore, this compound has been identified in entomogenous fungi, which are pathogens of insects, as well as from fungi isolated from mangrove sediments. rsc.orgresearchgate.netnih.gov A Penicillium sp. (strain HKI0459) isolated from a mangrove habitat and another, Penicillium sp. UJNMF0740, from mangrove sediment have been confirmed as producers of this compound. nih.govmdpi.com
Table 1: Fungal Sources and Ecological Contexts of this compound
| Fungal Species | Ecological Context | Reference(s) |
| Penicillium janthinellum | Marine-Derived | nih.govacs.orgacs.org |
| Penicillium simplicissimum | Marine-Derived | nih.govresearchgate.net |
| Penicillium sp. | Mangrove Endophyte | researchgate.nettandfonline.comtandfonline.com |
| Penicillium sp. | Entomogenous Fungus | rsc.orgresearchgate.net |
| Penicillium sp. KFD28 | Marine-Derived | bohrium.com |
| Penicillium sp. UJNMF0740 | Mangrove Sediment-Derived | nih.govmdpi.com |
| Eupenicillium spp. | Marine Fungus | nih.govd-nb.info |
Methodologies for this compound Isolation
The isolation of this compound from fungal cultures involves a series of chromatographic techniques. The process typically begins with the cultivation of the producing fungus in a suitable broth medium, such as potato glucose broth (PDB). nih.govresearchgate.net Following fermentation, the fungal broth and mycelia are extracted with organic solvents like ethyl acetate. researchgate.net The crude extract is then subjected to various chromatographic separations to purify the compound. These methods often include column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound. acs.org The use of multiple chromatographic steps is essential to separate this compound from a complex mixture of other secondary metabolites produced by the fungus.
Advanced Spectroscopic Characterization for Structural Determination
The definitive structure of this compound was elucidated through the application of sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques, has been fundamental in determining the complex structure of this compound. nih.govresearchgate.netnih.gov 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were crucial in establishing the connectivity of atoms within the molecule. acs.org For example, HMBC correlations were used to place a key hydroxy group at the C-22 position. acs.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provided information about the relative stereochemistry of the molecule by revealing through-space proximities between protons. acs.org The close resemblance of the NMR spectral data of this compound to that of the known compound Shearinine A provided initial clues to its structure. acs.orgethz.ch
High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI) or electron impact (EI) sources (HREIMS), was employed to determine the elemental composition of this compound. nih.govacs.orgnih.gov This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. For this compound, HR-ESIMS data yielded a protonated molecular ion [M+H]⁺ that established its molecular formula as C₃₇H₄₅NO₆. nih.govdtu.dk This information, combined with the detailed structural fragments deduced from NMR data, was essential for the complete and unambiguous structural elucidation of this compound. acs.org
Table 2: Spectroscopic Data for this compound
| Technique | Observation | Reference(s) |
| ¹H NMR | Revealed signals for aromatic, olefinic, methylene, methine, and methyl protons. | acs.orgnih.gov |
| ¹³C NMR | Displayed 37 carbon signals, confirming the carbon skeleton. | nih.govethz.ch |
| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity of the carbon and proton framework. | nih.govacs.org |
| NOESY | Determined the relative stereochemistry of the molecule. | acs.org |
| HR-ESIMS | Provided the exact mass and confirmed the molecular formula as C₃₇H₄₅NO₆. | nih.govdtu.dk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H45NO6 |
|---|---|
Molecular Weight |
599.8 g/mol |
IUPAC Name |
(1S,4R,5S,16R,17S,23S,26S,30R)-17,26-dihydroxy-4,5,13,13,15,15,31,31-octamethyl-14,32,33-trioxa-7-azanonacyclo[28.2.1.01,27.04,26.05,23.06,21.08,20.010,18.011,16]tritriaconta-6(21),8,10(18),11,19,27-hexaen-29-one |
InChI |
InChI=1S/C37H45NO6/c1-31(2)17-23-19-15-24-20(14-21(19)28(40)27(23)32(3,4)43-31)22-13-18-9-10-36(41)26-16-25(39)30-33(5,6)44-37(26,42-30)12-11-34(36,7)35(18,8)29(22)38-24/h14-18,27-28,30,38,40-41H,9-13H2,1-8H3/t18-,27+,28+,30-,34+,35+,36+,37-/m0/s1 |
InChI Key |
DFVYLDHDFLHIAA-UWMNKGBPSA-N |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC8=C(C=C7N6)C9=CC(OC([C@H]9[C@@H]8O)(C)C)(C)C)C)O |
Canonical SMILES |
CC1(C=C2C(C(C3=C2C=C4C(=C3)C5=C(N4)C6(C(C5)CCC7(C6(CCC89C7=CC(=O)C(O8)C(O9)(C)C)C)O)C)O)C(O1)(C)C)C |
Synonyms |
shearinine D |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation
Advanced Spectroscopic Characterization for Structural Determination
Quantum Chemical Circular Dichroism (CD) Calculations for Absolute Configuration Assignment
The determination of the absolute configuration of a chiral molecule like Shearinine D is a critical step in its structural elucidation. For this purpose, researchers utilized a powerful combination of experimental electronic circular dichroism (ECD) spectroscopy and theoretical quantum chemical calculations. researchgate.netmdpi.com
The method involves first measuring the experimental ECD spectrum of the natural product. rsc.orgrsc.org Concurrently, theoretical ECD spectra for possible stereoisomers of the molecule are calculated using time-dependent density functional theory (TDDFT). rsc.org The absolute configuration of the natural product is then assigned by comparing the experimental spectrum with the calculated spectra. mdpi.comrsc.org A good match between the experimental curve and one of the calculated curves allows for the confident assignment of the absolute stereochemistry. rsc.orgrsc.org
In the case of this compound and its analogs, this TDDFT-ECD approach was successfully applied. researchgate.net The experimental ECD spectrum was found to be consistent with the calculated spectrum for the (3S,4R,7S,9R,13S,16S) enantiomer, thus establishing the absolute configuration of these chiral centers. mdpi.com This method has become a reliable tool for assigning the absolute configuration of complex natural products, especially when single crystals suitable for X-ray crystallography are not available. researchgate.netmdpi.com
NOESY Measurements for Relative Stereochemistry
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about which protons are close to each other in space, typically within 5 Ångstroms. This is crucial for determining the relative stereochemistry of a molecule, which is the spatial arrangement of atoms relative to one another within the molecule.
For this compound, NOESY experiments were essential in defining the relative configuration of its multiple stereogenic centers and the fusion of its complex ring system. researchgate.netd-nb.info Analysis of the NOESY spectrum revealed key correlations (cross-peaks) between specific protons. For instance, correlations observed between H-16/H-14β, H-16/H₃-33, H₃-32/H-17α, and H-14α/H-11 were critical in establishing the relative configurations and the specific manner in which the D, E, and F rings of the diterpenoid core are fused together. mdpi.com
However, it is noteworthy that while NOESY is powerful, it can have limitations. In some studies of related shearinines, researchers noted an absence of NOESY correlations between protons in certain rings (e.g., the B- and E-rings), which made it impossible to establish the configuration at specific carbons, such as C-30, from the NMR data alone. researchgate.net Despite this, the combination of NOESY with other spectroscopic data provided a comprehensive picture of the relative stereochemistry of the majority of the this compound structure. d-nb.infomdpi.com
Biosynthetic Pathways and Enzymology of Shearinine D
Precursor Compounds and Initial Biosynthetic Steps
The biosynthesis of Shearinine D, like other indole (B1671886) diterpenoids, begins with two primary precursors: geranylgeranyl pyrophosphate (GGPP) and an indole moiety derived from tryptophan. mdpi.comrsc.org The initial committed step involves the condensation of these two precursors.
The core scaffold of many indole diterpenes, including the shearinines, is paspaline (B1678556). mdpi.commdpi.comresearchgate.net The biosynthesis of paspaline is a conserved pathway in many fungi. nih.govnih.gov It starts with the formation of GGPP by a GGPP synthase, often designated as PaxG in related pathways. rsc.org An indole prenyltransferase, such as PaxC, then catalyzes the attachment of the geranylgeranyl group to the indole core, forming 3-geranylgeranylindole (3-GGI). rsc.org This is followed by an epoxidation reaction catalyzed by a flavin-dependent monooxygenase (FMO), like PaxM, and subsequent cyclization by a terpene cyclase, such as PaxB, to yield the foundational hexacyclic structure of paspaline. rsc.orgtandfonline.com
Identification and Characterization of this compound Biosynthetic Gene Clusters
The genes responsible for this compound biosynthesis are organized in a biosynthetic gene cluster (BGC) in the producing fungus, Penicillium janthinellum. nih.govu-tokyo.ac.jp The identification and characterization of this "jan" cluster have been crucial for elucidating the biosynthetic pathway. researchgate.netresearchgate.net
Genomic analysis and gene deletion studies have been instrumental in assigning functions to the genes within the cluster. mdpi.comnih.gov For instance, the jan cluster in P. janthinellum contains homologs of the core indole diterpene biosynthetic genes responsible for paspaline synthesis, along with a unique set of genes encoding tailoring enzymes that decorate the paspaline scaffold to produce shearinines. mdpi.comresearchgate.net The use of heterologous expression systems, particularly in Aspergillus oryzae, has enabled the functional characterization of the late-stage biosynthetic enzymes involved in converting paspaline to this compound. nih.govresearchgate.net
A comparative analysis with other indole-diterpene gene clusters, such as the pax cluster for paxilline (B40905) and the afl cluster for aflatrem, reveals a core set of genes for paspaline synthesis and a diverse array of tailoring enzyme genes that lead to the vast structural diversity observed in this class of natural products. mdpi.comnih.gov
| Gene Cluster | Organism | Key Products | Core Enzymes | Tailoring Enzymes |
| jan | Penicillium janthinellum | Shearinines | JanG, JanC, JanM, JanB | JanD, JanO, JanJ, JanQ |
| pax | Penicillium paxilli | Paxilline | PaxG, PaxC, PaxM, PaxB | PaxP, PaxQ |
| afl | Aspergillus flavus | Aflatrems | AtmG, AtmC, AtmM, AtmB | AtmQ, AtmD |
| jtm | Epichloë spp. | Janthitrems | JtmG, JtmC, JtmM, JtmB | JtmD, JtmO |
Key Enzymatic Transformations in this compound Biosynthesis
The conversion of the paspaline core into the structurally complex this compound involves a series of enzymatic modifications, primarily catalyzed by prenyltransferases, flavoenzyme oxidases, and cytochrome P450 monooxygenases. nih.govnih.gov
A key step in the diversification of the janthitrem scaffold is the prenylation of the indole ring. researchgate.net The enzyme JanD, a prenyltransferase from the jan cluster, is responsible for this modification. researchgate.netresearchgate.net Unlike some prenyltransferases that add a single prenyl group, JanD catalyzes the diprenylation of a paspaline-derived intermediate. researchgate.netresearchgate.net Specifically, JanD acts on paspalinine (B161483), an oxidized derivative of paspaline, to attach two prenyl groups, leading to the formation of shearinine K. researchgate.netnih.govrsc.org This diprenylation is a crucial step that sets the stage for subsequent cyclization reactions. tandfonline.com
Following diprenylation, a flavoprotein oxidase, JanO, plays a pivotal role in forming the characteristic bicyclic system of the shearinines. tandfonline.comnih.gov JanO catalyzes a key oxidative cyclization of shearinine K to produce shearinine A. ethz.ch Studies using isotopically labeled water have shown that the pyran oxygen in shearinines is derived from water, not molecular oxygen. researchgate.netethz.ch The mechanism of JanO is proposed to involve a two-step oxidation via a hydroxylated intermediate, proceeding through a hydride-transfer mechanism. nih.govresearchgate.net This enzymatic transformation is a hallmark of shearinine biosynthesis, creating the distinctive A/B bicyclic core. nih.gov
Cytochrome P450 monooxygenases (P450s) are versatile enzymes that introduce further structural complexity into the shearinine framework. mdpi.comnih.gov Within the jan gene cluster, several P450s have been identified. For instance, JanQ, a P450 monooxygenase, is responsible for the oxidative acetal (B89532) formation that converts paspaline to paspalinine, the substrate for the prenyltransferase JanD. ethz.ch Another P450, JanJ, is believed to be involved in the final tailoring steps, such as the installation of a benzylic alcohol, to complete the biosynthesis of this compound from shearinine A. researchgate.netnih.govethz.ch These P450-catalyzed oxidations are critical for achieving the final, bioactive structure of this compound.
| Enzyme | Enzyme Class | Function in this compound Biosynthesis | Substrate | Product |
| JanQ | Cytochrome P450 Monooxygenase | Oxidative acetal formation | Paspaline | Paspalinine |
| JanD | Prenyltransferase | Diprenylation of the indole ring | Paspalinine | Shearinine K |
| JanO | Flavoenzyme Oxidase | Oxidative cyclization to form the A/B bicyclic core | Shearinine K | Shearinine A |
| JanJ | Cytochrome P450 Monooxygenase | Installation of a benzylic alcohol | Shearinine A | This compound |
Comparative Biosynthesis with Related Indole Diterpenoids (e.g., Paspaline, Janthitrems)
The biosynthesis of this compound shares a common origin with other paspaline-derived indole diterpenoids, such as the janthitrems and, more broadly, paxilline and aflatrem. mdpi.comnih.govnih.gov All these pathways begin with the synthesis of paspaline. nih.govnih.gov The divergence into different structural families occurs through the action of pathway-specific tailoring enzymes. nih.govnih.gov
For example, the biosynthesis of janthitrems in Epichloë species also involves a prenyltransferase (JtmD) and a flavoenzyme oxidase (JtmO) that are homologous to JanD and JanO, respectively. nih.gov This indicates a conserved evolutionary strategy for the construction of the janthitrem core.
However, there are also key differences. While the jan cluster in P. janthinellum leads to the production of shearinines, the pax cluster in P. paxilli directs the biosynthesis towards paxilline through the action of different P450s, PaxP and PaxQ. mdpi.com Similarly, the afl cluster in Aspergillus flavus utilizes AtmQ (a P450) and AtmD (a prenyltransferase) to produce aflatrems from a paspalinine intermediate. researchgate.netnih.gov This modularity, a common core pathway followed by divergent tailoring steps, is a recurring theme in the biosynthesis of fungal natural products and explains the vast structural diversity of indole diterpenoids. mdpi.comnih.gov
Biological Activities and Mechanistic Investigations
Antifungal Activities
Shearinine D exhibits a range of antifungal effects, particularly against the opportunistic human pathogen Candida albicans. Its activities target key virulence factors of the fungus, including biofilm formation and morphological transitions.
Disruption of Established C. albicans Biofilms
While highly effective at preventing biofilm formation, this compound is noted to be less potent against mature, pre-formed biofilms. nih.gov The complex structure and protective extracellular matrix of established biofilms present a significant barrier to many antifungal compounds. However, some disruptive activity has been observed, suggesting that this compound may still have a role in combination therapies targeting established biofilm infections.
Inhibition of C. albicans Hyphae Outgrowth
A key virulence factor of C. albicans is its ability to transition from a yeast-like form to a filamentous hyphal form. This morphological change is crucial for tissue invasion and is a critical step in the formation of robust biofilms. This compound has been shown to effectively block this yeast-to-hyphae transition. nih.govnih.gov By inhibiting hyphal outgrowth, this compound curtails the fungus's ability to form the intricate network that provides structural integrity to biofilms.
Synergistic Effects with Established Antifungals (e.g., Amphotericin B)
This compound has demonstrated synergistic effects when used in combination with conventional antifungal drugs such as Amphotericin B. nih.govmdpi.com Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This is a promising strategy to enhance the efficacy of existing antifungals, potentially allowing for lower concentrations to be used and thereby reducing associated toxicities. nih.gov The combination of this compound and Amphotericin B has shown enhanced activity against C. albicans, including strains with reduced sensitivity to Amphotericin B alone. nih.gov The proposed mechanism for this synergy involves this compound's disruption of biofilm integrity, which may allow Amphotericin B better access to the fungal cells within the biofilm.
Activity Against Other Fungal Pathogens
While the primary focus of research has been on C. albicans, the biological activity of shearinines extends to other fungal species. researchgate.net Investigations into the broader antifungal spectrum of this compound are ongoing, with potential activity against other pathogenic fungi being an area of active research.
Antibacterial Activities (e.g., against Pseudonocardia species)
In addition to its antifungal properties, this compound has shown antibacterial activity. Notably, it has been observed to have effects against bacteria of the genus Pseudonocardia. nih.govresearchgate.net These bacteria are known for their symbiotic relationships with fungus-growing ants, where they produce their own antimicrobial compounds to protect the ants' fungal gardens. nih.govfrontiersin.org The activity of this compound against Pseudonocardia suggests a complex interplay of microbial chemical defense and competition in natural ecosystems. While many Pseudonocardia strains produce broad-spectrum antibacterials, the effect of external compounds like this compound on their viability highlights the chemical dynamics within their environmental niches. nih.gov
Neurobiological Interactions
This compound exhibits significant interactions within neurobiological systems, primarily through its modulation of ion channel activity and its influence on behavior, as observed in specific ecological and laboratory models.
This compound has been identified as a blocker of large-conductance calcium-activated potassium (BK) channels in vitro. nih.govresearchgate.net These channels are crucial for regulating neuronal excitability, neurotransmitter release, and smooth muscle tone. By blocking BK channels, this compound is thought to impede the outward flow of potassium ions, which would typically repolarize the cell membrane. This inhibition leads to a prolonged state of cellular excitation. researchgate.net The modulation of ion channels is a recognized activity of terpene-indole alkaloids, suggesting a potential mechanism for the broader physiological effects observed with this compound. nih.gov While the precise binding site and mechanism of action for this compound on BK channels are still under detailed investigation, this blocking activity is a key aspect of its neurobiological profile.
Table 1: In vitro Activity of this compound on BK Channels
| Parameter | Observation | Source(s) |
| Activity | Blocking of large-conductance calcium-activated potassium (BK) channels | nih.govresearchgate.net |
| Mechanism | Postulated to inhibit potassium efflux, leading to prolonged cellular excitation | researchgate.net |
This compound plays a significant role in the intricate host-pathogen dynamics of the fungus-growing ant symbiosis. nih.govresearchgate.net This compound is produced by Escovopsis weberi, a specialized fungal pathogen that attacks the fungus gardens of leaf-cutting ants, such as those of the genus Acromyrmex. nih.govnih.gov The ants cultivate a mutualistic fungus, Leucoagaricus gongylophorus, as their primary food source.
E. weberi produces this compound, which acts as a chemical weapon against the ants. nih.govresearchgate.net The presence of this compound impairs the defensive behaviors of the worker ants, which are essential for protecting the fungus garden from pathogens. researchgate.net By disrupting the ants' ability to manage and defend their cultivar, this compound facilitates the establishment and proliferation of the Escovopsis pathogen, highlighting its crucial role in mediating this complex ecological interaction. nih.govresearchgate.net
In the context of the ant-fungus symbiosis, this compound has been shown to induce significant behavioral modifications in worker ants. nih.gov When worker ants are exposed to this compound, it adversely affects their behavior, leading to reduced movement and is ultimately lethal. nih.govnih.gov This toxic effect on the ants is a key factor in the pathogenic strategy of Escovopsis weberi. nih.gov
Studies have shown that while ants may learn to avoid other compounds produced by E. weberi, such as Shearinine L, direct exposure to this compound has a more severe impact. nih.govnih.gov The compound has been found in elevated concentrations in the tissues of worker ants from colonies experiencing a natural E. weberi outbreak. nih.gov These findings underscore the potent effect of this compound on ant behavior and survival, directly influencing the outcome of the host-pathogen interaction.
Table 2: Effects of this compound on Fungus-Growing Ants
| Effect | Description | Source(s) |
| Behavioral | Adversely affects worker ant behavior, including reduced movement. | nih.govnih.gov |
| Physiological | Lethal to worker ants upon exposure. | nih.gov |
| Ecological | Impairs the ants' ability to defend their fungal garden from the pathogen Escovopsis weberi. | researchgate.net |
Cellular Biological Effects
In addition to its neurobiological and ecological roles, this compound has been investigated for its effects on fundamental cellular processes, revealing its potential to influence cell fate and transformation.
This compound has demonstrated cytotoxic activity against human promyelocytic leukemia (HL-60) cells. nih.govresearchgate.net This cytotoxicity is attributed to the induction of apoptosis, or programmed cell death. While detailed mechanistic studies specifically on this compound's apoptotic pathway are limited, the broader class of indole (B1671886) diterpenoids is known to trigger this cellular process. researchgate.net The induction of apoptosis is a critical mechanism for the anti-cancer activity of many natural products. It is suggested that this compound may activate intrinsic or extrinsic apoptotic pathways, potentially involving the activation of caspases, a family of proteases central to the execution of apoptosis. researchgate.net
The potential of this compound to inhibit malignant transformation has been considered in the context of the JB6 P+ Cl 41 mouse epidermal cell line model. This in vitro system is used to screen for compounds that can prevent the neoplastic transformation induced by tumor promoters like epidermal growth factor (EGF). While direct studies detailing the inhibitory effect of this compound in this specific assay are not extensively reported, the investigation of natural compounds for anti-cancer-promoting activities is an active area of research. researchgate.netnih.gov The ability to inhibit EGF-induced transformation would suggest that this compound could interfere with signaling pathways critical for the early stages of carcinogenesis.
Table 3: Cellular Activities of this compound
| Cell Line | Activity | Potential Mechanism | Source(s) |
| HL-60 (Human Leukemia) | Cytotoxicity and induction of apoptosis. | Activation of caspase-mediated apoptotic pathways. | nih.govresearchgate.netresearchgate.net |
| JB6 P+ Cl 41 (Mouse Epidermal) | Potential for inhibition of EGF-induced malignant transformation. | Interference with tumor promotion signaling pathways. | researchgate.netnih.gov |
Cytotoxicity in Specific Cell Lines (e.g., in vitro IC50 values)
This compound has demonstrated the ability to induce apoptosis, or programmed cell death, in human leukemia cells (HL-60) during laboratory testing. wikipedia.org This cytotoxic activity is a significant area of interest in pharmacological research. While specific IC50 values for this compound are not extensively detailed in the available literature, the broader family of shearinine compounds has shown moderate cytotoxic effects. For instance, related indole diterpenoids, shearinines U–Y, have exhibited cytotoxicity with IC50 values ranging from 11.7 to 26.2 μM against certain cell lines. rsc.orgresearchgate.net The cytotoxicity of the general class of indole diterpenoids has also been noted against HL-60 cells. nih.gov
Table 1. Cytotoxicity of Related Shearinine Compounds
| Compound | IC50 Value (μM) | Cell Line |
|---|---|---|
| Shearinine U | 11.7 - 26.2 | Not Specified |
| Shearinine V | 11.7 - 26.2 | Not Specified |
| Shearinine W | 11.7 - 26.2 | Not Specified |
Proposed Mechanisms of Action at the Molecular and Cellular Level
This compound has been identified as an inhibitor of biofilm formation in the pathogenic yeast Candida albicans. nih.gov Its mechanism appears to target key developmental stages of the biofilm. Research indicates that this compound is particularly effective against the early stages of biofilm development. nih.gov A crucial aspect of its activity is the blockage of the yeast-to-hyphal transition, a morphological change that is essential for the structural integrity and maturation of C. albicans biofilms. nih.gov By preventing this filamentation process, this compound effectively curtails the progression and establishment of a mature biofilm. nih.gov
A significant molecular target of this compound is the large-conductance calcium-activated potassium channels, also known as BK channels or BKCa channels. wikipedia.orgresearchgate.net These channels are vital for regulating neuronal excitability. nih.gov The proposed mechanism involves this compound blocking the outflow of potassium ions (K+) through these channels. wikipedia.org This blockage alters the cell's membrane potential, causing it to remain in a state of electrical excitation for a longer duration. wikipedia.org This interaction underscores the potential of this compound to modulate neuronal signaling pathways.
This compound employs a multi-faceted approach to induce apoptosis in cancer cells, specifically demonstrated in human leukemia (HL-60) cells. wikipedia.org The proposed mechanism centers on the disruption of mitochondrial function.
The process is understood to unfold as follows:
Mitochondrial Membrane Destabilization : this compound acts on the mitochondria, compromising the integrity of its membrane. wikipedia.org
Cytochrome C Release : This destabilization leads to the release of Cytochrome C from the mitochondria into the cytoplasm. wikipedia.org
Caspase Activation : The released Cytochrome C triggers a cascade of enzymatic activity, activating specialized proteases known as caspases. wikipedia.org These enzymes are the primary executioners in the apoptotic pathway, systematically dismantling the cell's structural components. wikipedia.org
Oxidative Stress : Concurrently, this compound is believed to generate reactive oxygen species (ROS). wikipedia.org The accumulation of these highly reactive molecules induces oxidative stress, causing damage to critical cellular components like DNA, proteins, and lipids, which provides a parallel signal to initiate apoptosis. wikipedia.org
This caspase-dependent pathway, initiated by mitochondrial disruption and amplified by oxidative stress, leads to the effective elimination of the cancer cell.
The diverse biological activities of this compound suggest that it interacts with multiple molecular and cellular targets. Its ability to modulate different biological systems highlights its pleiotropic nature.
The identified targets include:
Fungal Biofilm Components : It interferes with the morphological transition pathways in Candida albicans, preventing biofilm formation. nih.govnih.gov
Neuronal Ion Channels : It specifically blocks large-conductance calcium-activated potassium (BK) channels, affecting neuronal signaling. wikipedia.orgresearchgate.net
Mitochondria in Cancer Cells : It targets the mitochondrial membrane in leukemia cells to initiate a cascade of events leading to apoptosis. wikipedia.org
This capacity to act on distinct targets in different types of organisms—from pathogenic fungi to human cancer cells and neurons—is a hallmark of its complex pharmacological profile. The broader family of indole diterpenoids, to which this compound belongs, is known for a wide array of bioactivities, including anti-insectan properties, further supporting the concept of multiple biological targets for this class of compounds. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of Shearinine D and Analogs
Correlating Structural Motifs with Bioactivity Profiles
SAR studies on shearinine D and its analogs have begun to reveal correlations between specific structural components and their observed biological effects. The complex framework of this compound, characterized by a fused indole (B1671886) core and a highly substituted terpenoid moiety, offers multiple points for variation, each potentially influencing its interaction with biological targets.
One of the most significant findings relates to the substitution at the C-22 position. Initial studies comparing a limited set of naturally occurring shearinines indicated that the presence of a hydroxyl or methoxyl group at C-22 is crucial for the potent inhibition of C. albicans biofilm formation. nih.gov Shearinine analogs lacking this feature were found to be significantly less active, highlighting this part of the molecule as a key contributor to its antifungal properties. nih.gov
Furthermore, the core terpenoid structure, specifically the trans-fused hydrindane system, is considered essential for the bioactivity of the broader family of indole diterpenoids. nih.gov This stereochemical arrangement creates a specific three-dimensional shape that is likely necessary for proper binding to its molecular target(s). The synthesis of this compound and G confirmed the challenge and importance of establishing this trans-hydrindane (B1202327) motif, which contains two vicinal quaternary stereocenters. nih.gov
Identification of Key Pharmacophoric Elements
A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, while a comprehensive pharmacophore model is still under investigation, key elements have been proposed based on initial SAR data. ethz.ch
The primary pharmacophoric features identified for this compound's anti-biofilm activity include:
A Hydrogen-Bonding Group: The hydroxyl or methoxyl group at the C-22 position is a critical pharmacophoric element, likely acting as a hydrogen bond donor or acceptor in its interaction with the biological target. nih.gov
A Rigid Polycyclic Core: The complex and rigid trans-hydrindane core structure dictates the spatial arrangement of the functional groups. This rigid scaffold is essential for presenting the other pharmacophoric features in the correct orientation for biological activity. nih.gov
Studies on related indole diterpenes, such as the penitrems, have led to the development of pharmacophore models for their antiproliferative activity. These models also highlight the importance of specific hydrogen bond donors and acceptors distributed across a rigid framework, providing a basis for comparison and further investigation into the specific pharmacophore of this compound. nih.gov The ongoing synthesis of shearinine analogs is a direct effort to gather more data to refine and validate a precise pharmacophore model for this class of compounds. ethz.ch
Impact of Specific Substitutions and Stereochemistry on Biological Effects
The biological activity of this compound is highly sensitive to specific substitutions and the stereochemistry of its complex core. The molecule possesses eight stereocenters, making its three-dimensional structure a critical determinant of its function. chemistrycongresses.ch
The substitution at the C-22 position serves as a clear example of this sensitivity. This compound (with a C-22 methoxy (B1213986) group) and the closely related Shearinine E (with a C-22 hydroxyl group) are both potent inhibitors of C. albicans biofilm formation, with IC₅₀ values of 8.5 μM and 7.6 μM, respectively. nih.gov In contrast, other shearinines lacking this oxygenation are inactive, underscoring the importance of this specific functional group. nih.gov Similarly, for activity against large-conductance calcium-activated potassium (BK) channels, substitutions at C-22 were found to be essential determinants of inhibitory potency among janthitrems, a closely related class of compounds. mdpi.com
The stereochemistry of the ring junctions is also paramount. The trans-fused hydrindane moiety is a conserved feature in many bioactive indole diterpenoids, and its specific conformation is believed to be necessary for activity. nih.gov Synthetic routes to this compound have focused on diastereoselective methods to correctly install this challenging motif. nih.govresearchgate.net
The discovery of new analogs has expanded the understanding of these structure-activity relationships. A 2025 study on newly isolated shearinines (U-Y) provided valuable data on the cytotoxic effects of different substitution patterns. rsc.orgrsc.org Shearinines U, V, and 22,23-dehydro-shearinine A, which possess variations in the terpenoid core, all exhibited moderate cytotoxicity against a panel of human cancer cell lines.
| Compound | Huh7 (Liver) | SKBR3 (Breast) | A549 (Lung) | MB49 (Bladder) |
|---|---|---|---|---|
| 22,23-dehydro-shearinine A | 11.7 | >50 | 26.2 | >50 |
| Shearinine U | 18.9 | >50 | >50 | >50 |
| Shearinine V | 20.5 | >50 | >50 | >50 |
These results indicate that modifications, such as the cleavage of the 1,3-dioxolane (B20135) ring in Shearinine U or the presence of a double bond in 22,23-dehydro-shearinine A, are tolerated and result in compounds that retain cytotoxic activity, albeit with varying potency across different cell lines. rsc.orgnih.gov
Rational Design and Synthesis of Shearinine Analogs for SAR Probing
The rational design and synthesis of this compound analogs are central to conducting thorough SAR studies. The structural complexity of this compound makes its total synthesis a significant challenge, but successful routes have been developed with SAR in mind. nih.govresearchgate.net
The research group of Erick M. Carreira at ETH Zürich reported the first total syntheses of this compound and G. nih.govnih.gov Their strategy was intentionally convergent, meaning the molecule was assembled in the later stages from two complex fragments. chemistrycongresses.ch This approach is highly advantageous for SAR studies as it allows for the independent modification of each fragment, leading to the efficient generation of a diverse library of analogs. By "tuning the electronic nature of the substituents on the parent arylcarboxaldehyde," researchers could create divergent products that were then transformed into different shearinine analogs. researchgate.net
The dissertation work of Michael Imhof, a member of the Carreira group, explicitly states that with a robust synthesis established, the next goal was to investigate the structure-activity relationship of this compound. ethz.ch This involved initiating synthetic efforts to create analogs for phenotypical screening, with the ultimate aim of characterizing the pharmacophore of this compound. ethz.chethz.ch This highlights a clear, rational approach: first, conquer the synthetic challenge, then leverage that synthesis to systematically probe the molecule's biological function. This strategy enables researchers to replace key functional groups, alter stereochemistry, and simplify or rigidify the carbon skeleton to pinpoint the exact structural requirements for bioactivity.
Analytical Methodologies for Shearinine D Research
Quantitative and Qualitative Analysis in Biological Matrices
The identification and quantification of Shearinine D in biological sources, primarily fungal cultures, are fundamental to understanding its production and ecological roles. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the principal technique for this purpose.
Qualitative analysis is routinely performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and an Electrospray Ionization Mass Spectrometer (LC-DAD-ESI-MS). d-nb.info This method allows for the detection and tentative identification of this compound and its analogs in crude extracts of fungi like Escovopsis weberi or Penicillium species. d-nb.infonih.gov The combination of retention time, UV-Vis spectrum from the DAD, and the mass-to-charge ratio (m/z) from the mass spectrometer provides a high degree of confidence in identifying the compound within a complex mixture. d-nb.info Further confirmation is achieved through high-resolution mass spectrometry (HRESIMS) to determine the precise molecular formula. d-nb.inforesearchgate.net
For quantitative analysis, LC-MS is calibrated using isolated standards of this compound. This approach has been used to measure the production of this compound over time in fungal cultures and to quantify its increased production during symbiotic or pathogenic interactions between different fungal species. d-nb.infod-nb.info For instance, one study used LC-MS to confirm an 8.9-fold increase in this compound production by the fungus E. weberi when interacting with its host. d-nb.info
A more advanced technique, Matrix-Assisted Laser Desorption/Ionization-Imaging Mass Spectrometry (MALDI-IMS), has been utilized to visualize the spatial distribution of this compound. This method can show where the compound is located within a fungal co-culture, providing insights into its role in chemical defense and microbial interactions. core.ac.uk Molecular networking, a computational approach based on MS/MS data, has also been employed to rapidly dereplicate known compounds like this compound and identify new, related indole (B1671886) diterpenoids from fungal extracts. nih.govresearchgate.net
| Analytical Technique | Application in this compound Research | Key Findings | References |
| LC-DAD-ESI-MS | Qualitative detection and identification in fungal extracts. | Identification of this compound, L, M, E, and A from Escovopsis weberi extracts. | d-nb.info |
| LC-MS | Quantitative analysis of production in fungal cultures. | Measured a maximum concentration of ~8 µg/mL for related shearinines after 9 days of culture. Confirmed significant upregulation of this compound during fungal interactions. | d-nb.infod-nb.info |
| HRESIMS | Determination of exact molecular formula for structure elucidation. | Confirmed the molecular formula of this compound as C₃₇H₄₅NO₆. | d-nb.inforesearchgate.net |
| MALDI-IMS | Spatial mapping of this compound in microbial interactions. | Detected the presence of this compound, F, and J produced by the pathogen Escovopsis TZ49. | core.ac.uk |
| MS/MS Molecular Networking | Rapid dereplication and identification of shearinine analogs in complex mixtures. | Putatively identified this compound (ion at m/z 600) in a "molecular family" of indole diterpenoids from Penicillium sp. N4-3. | nih.govresearchgate.net |
High-Throughput Screening Assays for Bioactivity Assessment
Identifying the biological activities of this compound relies heavily on high-throughput screening (HTS) methods. asm.orgresearchgate.net These assays allow for the rapid testing of the compound against various biological targets. A primary focus of this research has been its antifungal properties, particularly its ability to inhibit biofilm formation by the pathogenic yeast Candida albicans. nih.govnih.govacs.org
The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay is a cornerstone method used to quantify the metabolic activity of cells within a biofilm. nih.govacs.org In the context of this compound research, the XTT assay has been employed in a high-throughput format to screen for inhibitors of C. albicans biofilm formation. nih.gov Through this assay, this compound was identified as a potent inhibitor, with reported IC₅₀ values (the concentration required to inhibit 50% of biofilm formation) of 8.5 µM against C. albicans strain DAY185 and 2.68 µM against the virulent strain SC5314. nih.gov
To gain deeper insight into the specific morphological effects of this compound, a novel imaging flow cytometry technique was developed. nih.govnih.govacs.org This HTS method combines the statistical power of flow cytometry with the imaging capabilities of microscopy, enabling the rapid and quantitative analysis of different cell types (yeast, hyphae, pseudohyphae) in a C. albicans population. nih.gov This technique revealed that this compound inhibits biofilm formation by specifically blocking the outgrowth of hyphae, which are critical for biofilm structural integrity. nih.gov The results from these high-throughput methods are often confirmed using lower-throughput techniques like confocal laser scanning microscopy, which provides detailed three-dimensional images of the biofilm structure. nih.govresearchgate.net
These screening assays are also crucial for discovering synergistic interactions. For example, this compound was found to significantly enhance the antifungal potency of Amphotericin B against C. albicans biofilms, an effect that could have important therapeutic implications. asm.orgnih.govnih.gov
| Assay Type | Purpose | Key Findings for this compound | References |
| XTT Biofilm Inhibition Assay | High-throughput screening and quantification of biofilm inhibition. | Determined IC₅₀ values of 8.5 µM (DAY185 strain) and 2.68 µM (SC5314 strain) for C. albicans biofilm inhibition. | nih.gov |
| Imaging Flow Cytometry | Rapid phenotypic analysis of cell morphology within biofilm populations. | Showed that this compound inhibits biofilm formation by blocking hyphal outgrowth, leading to an accumulation of pseudohyphae. | nih.govnih.govacs.org |
| Synergy Screening | To identify compounds that enhance the activity of existing antifungal drugs. | This compound acts synergistically with Amphotericin B, enhancing its potency against C. albicans biofilms by up to eight-fold. | asm.orgnih.gov |
Spectroscopic Techniques in SAR Studies
Understanding the Structure-Activity Relationship (SAR) of this compound is crucial for identifying the specific parts of the molecule responsible for its bioactivity and for designing more potent synthetic analogs. ethz.chmdpi.com This is achieved through the detailed spectroscopic analysis of this compound and a variety of naturally occurring or synthetic derivatives. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the planar structure and relative configuration of shearinine compounds. d-nb.infonih.gov One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HMBC, and NOESY) are used to piece together the complex, polycyclic carbon skeleton and establish the connectivity and spatial relationships of the atoms. d-nb.infomdpi.com For example, comparison of the NMR data for this compound with that of other analogs like Shearinine A or the newly discovered Shearinine L revealed that the C-22 hydroxyl group is essential for its potent anti-biofilm activity. nih.govmdpi.com
The absolute configuration, or the precise 3D arrangement of atoms, is determined using Electronic Circular Dichroism (ECD) spectroscopy. researchgate.netmdpi.com The experimental ECD spectrum of a shearinine is compared with theoretical spectra calculated for different possible stereoisomers using time-dependent density functional theory (TDDFT). mdpi.comhhu.de A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration, which is a critical component of SAR studies. researchgate.netmdpi.com
Mass Spectrometry (MS) provides the molecular weight and formula, while tandem MS (MS/MS) reveals characteristic fragmentation patterns that can help differentiate between isomers. nih.gov The total synthesis of this compound and its analogs, a major chemical undertaking, provides the ultimate confirmation of the proposed structure. nih.govethz.ch The spectroscopic data (¹H NMR, ¹³C NMR, IR, [α]D) of the synthetic compound must match that of the natural product. nih.gov Furthermore, total synthesis enables the creation of designed analogs not found in nature, which are then analyzed and tested to systematically probe the SAR. ethz.chchemistrycongresses.ch
| Spectroscopic Technique | Role in SAR Studies | Specific Application to this compound | References |
| 1D & 2D NMR (¹H, ¹³C, COSY, HMBC, NOESY) | Elucidation of planar structure and relative stereochemistry. | Used to compare this compound with analogs (e.g., Shearinine A, E, L) to pinpoint key functional groups like the C-22 hydroxyl as being critical for bioactivity. | d-nb.infonih.govmdpi.com |
| Electronic Circular Dichroism (ECD) | Determination of absolute configuration. | Comparison of experimental and TDDFT-calculated spectra to assign the correct stereochemistry of this compound and its derivatives, which is essential for understanding receptor binding. | researchgate.netmdpi.comhhu.de |
| HRESIMS & MS/MS | Confirmation of molecular formula and analysis of fragmentation patterns. | Confirms the elemental composition and helps differentiate between various shearinine isomers. | nih.govnih.gov |
Potential Research Applications of Shearinine D
Development of Novel Antimicrobial Agents (e.g., Antifungal Research)
Shearinine D has demonstrated notable antimicrobial properties, particularly against the opportunistic human fungal pathogen Candida albicans. Research has shown that this compound can inhibit the formation of C. albicans biofilms, which are notoriously resistant to conventional antifungal drugs. smolecule.commdpi.comethz.chnih.gov Furthermore, it has been observed to disrupt pre-existing biofilms, especially when used in combination with established antifungal agents like amphotericin B, suggesting a synergistic effect that could enhance therapeutic efficacy. smolecule.comethz.ch This makes this compound a promising candidate for the development of new antifungal therapies. smolecule.com Its activity against various pathogens suggests a broader potential utility in medical applications. smolecule.com
In the context of the complex symbiotic relationships of leafcutter ants, this compound, produced by the parasitic fungus Escovopsis weberi, has been identified as a chemical weapon. It has been shown to kill Pseudonocardia, the symbiotic bacteria that live on the ants and produce antifungal compounds to protect their fungal gardens. biocompare.comd-nb.infonih.gov
Agricultural Applications (e.g., Natural Pesticides, Fungicides)
The antagonistic activities of this compound in its natural environment suggest its potential for agricultural applications. smolecule.com Its ability to act against various pathogens could be harnessed for the development of natural pesticides or fungicides. smolecule.commdpi.comnih.gov The compound's role in the chemical warfare between leafcutter ants and their fungal pathogens highlights its potent biological effects, which could be repurposed for crop protection. biocompare.comd-nb.infonih.govresearchgate.net For instance, some indole (B1671886) diterpenoids are known to deter grazing by insects and large animals. nih.gov The insecticidal activity of related shearinine compounds against agricultural pests further supports the exploration of this compound in this area. mdpi.com
Tools for Investigating Host-Microbe Interactions
This compound serves as an excellent tool for studying the intricate chemical communication and warfare that occurs in microbial communities and between microbes and their hosts. smolecule.com The leafcutter ant symbiosis is a prime example, where Escovopsis weberi produces this compound to disrupt the defensive mutualism between the ants, their cultivated fungus (Leucoagaricus gongylophorus), and their antibiotic-producing bacteria (Pseudonocardia). d-nb.infobiocompare.comd-nb.infonih.govresearchgate.netunibg.it this compound not only inhibits the protective bacteria but also adversely affects the behavior of the worker ants, ultimately leading to the collapse of the ant colony. biocompare.comd-nb.infonih.govresearchgate.netunibg.it Studying the effects of this compound in this system provides valuable insights into the evolution of host-pathogen interactions and the role of secondary metabolites in these complex ecological dynamics. nih.govunibg.it
Probes for Ion Channel Research
This compound and its analogs have been identified as potent blockers of large-conductance calcium-activated potassium (BK) channels. researchgate.netd-nb.infonih.govmdpi.comwikipedia.org These channels are crucial for a wide range of physiological processes, including the regulation of neuronal excitability and smooth muscle tone. The ability of this compound to inhibit BK channels with high specificity makes it a valuable molecular probe for studying the structure, function, and physiological roles of these ion channels. researchgate.netd-nb.infomdpi.com The tremorgenic effects observed with some related indole diterpenoids are thought to be mediated through the inhibition of BK channels. mdpi.com
Chemical Biology Probes for Cellular Pathway Elucidation
The diverse biological activities of this compound make it a useful tool for chemical biology, aiding in the elucidation of various cellular pathways. rsc.org Its ability to induce apoptosis in human leukemia HL-60 cells, for instance, suggests it could be used to investigate the molecular mechanisms of programmed cell death. acs.orgwikipedia.orgacs.orgmdpi.com Furthermore, its role in disrupting biofilm formation can be exploited to understand the complex processes involved in microbial community development and signaling. smolecule.com The intricate and unique structure of this compound also presents opportunities for the development of new synthetic methodologies and strategies in organic chemistry. ethz.chnih.govethz.chresearchgate.net
Future Research Directions and Perspectives
Elucidation of Additional Biosynthetic Steps and Enzymes
The biosynthesis of shearinine D involves a sophisticated enzymatic cascade. While the late-stage pathway involving four enzymes (JanQDOJ) has been elucidated, there is still much to learn about the initial steps and the enzymes that govern them. nih.govscite.ai Future research will likely focus on identifying and characterizing the full suite of biosynthetic genes and enzymes responsible for constructing the shearinine core. This includes prenyltransferases (PT), flavin-dependent monooxygenases (FMO), and terpene cyclases (TC) that are known to be involved in the biosynthesis of related indole (B1671886) diterpenoids. mdpi.com A deeper understanding of these enzymatic processes could enable the in vitro or in vivo synthesis of diverse indole diterpenoids through biocatalysis. bohrium.com
Further Characterization of this compound's Pharmacophore
The specific molecular features of this compound responsible for its biological activity, known as its pharmacophore, are not yet fully understood. ethz.ch It is currently unknown if its activity stems from interaction with a specific cellular target or from more general interactions with the biofilm matrix. ethz.ch Future studies will aim to precisely define the pharmacophore of this compound. This involves identifying the key functional groups and their spatial arrangement that are essential for its bioactivity. Techniques such as pharmacophore modeling will be crucial in this endeavor, helping to guide the design of more potent and selective analogs. acs.orgmdpi.compreprints.org
Expansion of SAR Studies through Advanced Synthetic Libraries
Structure-activity relationship (SAR) studies are vital for understanding how modifications to the chemical structure of this compound affect its biological function. While some SAR data exists, a more comprehensive understanding is needed. nih.gov The development of modular and convergent total synthesis routes allows for the creation of advanced synthetic libraries of this compound analogs. nih.govethz.chethz.chresearchgate.net These libraries will enable a more systematic exploration of the SAR, providing valuable insights into the key structural motifs required for activity and paving the way for the development of optimized derivatives with improved therapeutic properties. ethz.chacs.org
Investigation of Broader Biological Target Engagement
This compound has been shown to exhibit a range of biological activities, including the induction of apoptosis in human leukemia HL-60 cells and the inhibition of Candida albicans biofilm formation. acs.orgpreprints.org However, the full spectrum of its biological targets remains to be explored. Future research should investigate the broader biological target engagement of this compound and its analogs. This includes screening against a wider array of cancer cell lines, pathogens, and other disease models to uncover new therapeutic applications. mdpi.com Understanding its interactions with various cellular targets will provide a more complete picture of its pharmacological potential. nih.gov
Exploration of New Natural Sources and Fungal Strains
This compound and its congeners have been isolated from various fungal species, particularly from the genus Penicillium. acs.orgresearchgate.netrsc.orgrsc.orgresearchgate.net These fungi have been found in diverse environments, including as endophytes in mangrove plants and associated with insects. nih.govresearchgate.net A promising avenue for future research is the exploration of new and untapped natural sources, such as other endophytic or entomogenous fungi, for the discovery of novel shearinine analogs. rsc.orgrsc.org The investigation of different fungal strains could lead to the identification of compounds with unique structural features and potentially enhanced biological activities. rsc.org
Development of Novel Analytical Approaches for in situ Detection
The ability to detect and quantify this compound directly within its natural environment (in situ) is crucial for understanding its ecological roles and production dynamics. Current methods often rely on extraction and subsequent analysis. The development of novel analytical techniques, such as advanced imaging mass spectrometry, could enable the visualization of this compound distribution at a micro-scale. nih.govapsnet.org Such methods would provide valuable insights into its localization within fungal colonies and its interactions with other organisms in complex ecosystems.
Q & A
(Basic) What spectroscopic methods are used to characterize Shearinine D’s structure, and how do they resolve ambiguities in its stereochemistry?
This compound’s structural elucidation relies on high-resolution mass spectrometry (HR-ESI-MS) for molecular formula determination (e.g., C₃₇H₄₅NO₆) and NMR spectroscopy (¹H, ¹³C, HMBC, NOESY) to assign its indole triterpenoid backbone. Key steps include:
- HMBC correlations : Identify connectivity between protons and carbons (e.g., H-6 to C-7 in Shearinine L, a structural analog of this compound) .
- NOESY analysis : Resolves relative configurations (e.g., trans-3,16-ring fusion in Shearinine L, confirmed by NOE correlations between H3-32/H-17a and H-16/H3-33) .
- Comparison with analogs : Cross-reference data with Shearinine B, L, and M to distinguish functional groups (e.g., hydroxylation at C-22 in Shearinine M vs. This compound) .
(Advanced) How can researchers reconcile contradictions in this compound’s reported bioactivity across different experimental models?
Bioactivity discrepancies arise from:
- Assay specificity : this compound does not inhibit Leucoagaricus gongylophorus growth in agar diffusion assays but alters ant (Acromyrmex octospinosus) foraging behavior in dual-choice experiments .
- Concentration thresholds : Cycloarthropsone and emodin (co-metabolites) inhibit fungal growth at 0.7–0.8 mmol, while this compound’s effects are sublethal and behaviorally mediated .
- Model organism sensitivity : Ants detect this compound via chemosensory cues, avoiding treated substrates despite no acute toxicity (GLMM analysis showed no significant worker mortality or waste reduction) .
Methodological recommendation : Use tiered assays (e.g., fungal inhibition + insect behavior tests) and dose-response analyses to capture multifunctional roles.
(Basic) What distinguishes this compound from its structural analogs (e.g., Shearinine L and M)?
Key structural differences:
(Advanced) What experimental designs are optimal for studying this compound’s ecological role in ant-fungus symbiosis?
- Dual-choice bioassays : Offer treated (this compound-coated) and control oat flakes to A. octospinosus subcolonies. Monitor substrate preference and waste production over 10 days .
- Statistical rigor : Use generalized linear mixed models (GLMMs) to account for colony-specific variability and time-dependent effects .
- Metabolite profiling : Combine LC-MS with fungal coculture experiments to identify this compound’s synergies with other metabolites (e.g., emodin) .
(Advanced) How can biosynthetic pathways of this compound be inferred using comparative metabolomics?
- Precursor feeding : Introduce isotopically labeled precursors (e.g., ¹³C-acetate) to Escovopsis weberi cultures to trace indole triterpenoid biosynthesis .
- Gene cluster analysis : Compare E. weberi genomes with Penicillium species to identify conserved P450 enzymes responsible for hydroxylation/epoxidation .
- Structural homology : Absolute configuration of this compound is inferred from biosynthetic parallels with Shearinine L, confirmed via CD spectroscopy or X-ray crystallography .
(Basic) What quality control measures ensure this compound’s purity in isolation workflows?
- Chromatography : Use reverse-phase HPLC with UV/HR-ESI-MS detection (λ = 210–300 nm) to isolate this compound from co-eluting analogs .
- Purity criteria : ≥95% purity confirmed by ¹H NMR (absence of extraneous peaks) and TLC (single spot under UV/iodine staining) .
(Advanced) How can researchers design studies to investigate this compound’s non-lethal mechanisms in ant colonies?
- Behavioral tracking : Quantify ant antennation frequency and substrate rejection latency in real-time video assays .
- Transcriptomic analysis : Profile A. octospinosus gene expression (e.g., chemosensory receptors) post-exposure to this compound .
- Field validation : Compare laboratory results with wild colonies exposed to E. weberi-infected substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
